1-Bromo-2-isocyanobenzene

Description

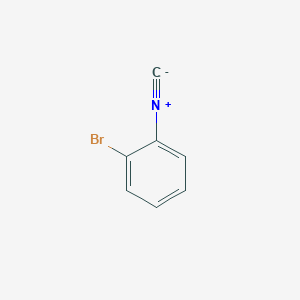

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDYPEVMVGKJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373739 | |

| Record name | 2-Bromophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183209-26-9 | |

| Record name | 1-Bromo-2-isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183209-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromophenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-isocyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-isocyanobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-isocyanobenzene, a member of the aryl isocyanide family, is a versatile and reactive building block in organic synthesis. Its unique electronic properties, stemming from the presence of both a bromine atom and an isocyano group on the aromatic ring, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and synthetic applications of 1-Bromo-2-isocyanobenzene, with a particular focus on its utility in multicomponent reactions that are of paramount importance in medicinal chemistry and drug discovery.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of pure 1-Bromo-2-isocyanobenzene are not extensively documented in publicly available literature. However, based on its structure and data from related compounds, the following properties can be anticipated.

| Property | Predicted/Inferred Value | Notes |

| Molecular Formula | C₇H₄BrN | Comprises a brominated benzene ring with an isocyanide functional group. |

| Molecular Weight | 182.02 g/mol | Calculated based on the atomic weights of its constituent elements. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Many aryl isocyanides are liquids or low-melting solids with a characteristically strong and unpleasant odor. |

| Boiling Point | Not reported; expected to be elevated due to the bromine atom and aromatic ring. | For comparison, the boiling point of the related compound 1-bromo-2-nitrobenzene is 261 °C. |

| Melting Point | Not reported. | The precursor, N-(2-bromophenyl)formamide, has a melting point of 88-92 °C. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, ethyl acetate) and insoluble in water. | The nonpolar aromatic ring and the organic nature of the isocyanide group suggest solubility in organic media. Aromatic hydrocarbons are generally insoluble in water.[1] |

| Stability | Sensitive to moisture and strong acids. May polymerize under certain conditions. | Isocyanides can be hydrolyzed to the corresponding formamides in the presence of acid. |

Synthesis of 1-Bromo-2-isocyanobenzene

The most common and practical laboratory synthesis of 1-Bromo-2-isocyanobenzene involves a two-step process starting from commercially available 2-bromoaniline. The first step is the formylation of the aniline to yield N-(2-bromophenyl)formamide, which is subsequently dehydrated to the target isocyanide.

Step 1: Formylation of 2-Bromoaniline

This reaction proceeds by the nucleophilic attack of the amino group of 2-bromoaniline on a formylating agent, such as a mixture of formic acid and acetic anhydride.

Experimental Protocol (Representative):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoaniline (1 equivalent) and formic acid (2-3 equivalents).

-

Add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture at reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The solid N-(2-bromophenyl)formamide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Dehydration of N-(2-bromophenyl)formamide

The dehydration of the formamide to the isocyanide is a critical step, commonly achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine or pyridine.

Experimental Protocol (Representative):

-

Dissolve N-(2-bromophenyl)formamide (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine (2.5-3 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.1-1.2 equivalents) dropwise to the cold, stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the evolution of gas ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 1-Bromo-2-isocyanobenzene.

-

The crude product should be purified promptly, typically by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).[2]

Analytical Characterization

The structure and purity of 1-Bromo-2-isocyanobenzene are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C triple bond stretch, which typically appears in the range of 2150-2100 cm⁻¹. The spectrum will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The coupling patterns will be complex due to the ortho-disubstitution.

-

¹³C NMR: The spectrum will show signals for the six aromatic carbons and a characteristic signal for the isocyanide carbon. The carbon atom of the isocyano group is typically deshielded and appears in the region of 155-170 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and the [M+2]⁺ peak in an approximate 1:1 ratio.

Reactivity and Synthetic Applications

1-Bromo-2-isocyanobenzene is a valuable synthon, primarily due to the reactivity of the isocyanide group in multicomponent reactions (MCRs).

Passerini Reaction

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3] 1-Bromo-2-isocyanobenzene readily participates in this reaction.[2]

Sources

- 1. Aromatic Hydrocarbon Toxicity: Benzene and Toluene(Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immobilized Sulfuric Acid on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of Novel α-Acyloxycarboxamides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

1-Bromo-2-isocyanobenzene CAS number 183209-26-9.

An In-Depth Technical Guide to 1-Bromo-2-isocyanobenzene (CAS No. 183209-26-9)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1-Bromo-2-isocyanobenzene. This bifunctional reagent, featuring a reactive isocyanide group and a synthetically versatile aryl bromide, is a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical discovery.

Core Characteristics and Significance

1-Bromo-2-isocyanobenzene is a strategic intermediate whose value lies in the orthogonal reactivity of its two key functional groups. The isocyanide (-N≡C) moiety is renowned for its participation in multicomponent reactions (MCRs), which allow for the rapid assembly of diverse compound libraries from simple starting materials.[1][2] Simultaneously, the bromo-substituent on the aromatic ring serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build up molecular complexity.[3][4] This dual functionality makes it an exemplary tool for diversity-oriented synthesis in drug discovery programs.[5]

Physicochemical Properties

| Property | Value |

| CAS Number | 183209-26-9[6] |

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 182.02 g/mol |

| Appearance | Expected to be a liquid or low-melting solid with a pungent odor.[1][7] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol). |

Synthesis and Purification

The most common and reliable route to aryl isocyanides is the dehydration of the corresponding N-arylformamide. This precursor is readily accessible from the parent aniline. The causality behind this choice is the widespread availability of anilines and the high efficiency of the dehydration step using reagents like phosphoryl chloride (POCl₃) or diphosgene.

Workflow for the Synthesis of 1-Bromo-2-isocyanobenzene

Caption: Synthetic pathway from 2-Bromoaniline to 1-Bromo-2-isocyanobenzene.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-Bromo-2-isocyanobenzene from N-(2-Bromophenyl)formamide.

Materials:

-

N-(2-Bromophenyl)formamide (1.0 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Phosphoryl chloride (POCl₃) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-Bromophenyl)formamide and anhydrous DCM.

-

Base Addition: Add triethylamine to the solution and cool the flask to 0 °C in an ice bath. The triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.

-

Dehydrating Agent Addition: Add a solution of phosphoryl chloride in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution, and brine. The bicarbonate wash neutralizes any remaining acidic species.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isocyanide.

Chemical Reactivity and Applications

The synthetic utility of 1-Bromo-2-isocyanobenzene is dominated by the isocyanide group's ability to undergo α-addition, most notably in isocyanide-based multicomponent reactions (IMCRs).

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] This reaction is prized for its high atom economy and the structural diversity it can generate.[10] When 1-Bromo-2-isocyanobenzene is used, it introduces a valuable aryl bromide handle into the product, which can be further functionalized.

Mechanism of the Ugi Reaction

Caption: Key stages of the Ugi four-component reaction mechanism.

Detailed Experimental Protocol: Ugi Reaction

Objective: To synthesize a complex α-acylamino amide using 1-Bromo-2-isocyanobenzene in a U-4CR.

Materials:

-

Benzaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Acetic acid (1.0 eq)

-

1-Bromo-2-isocyanobenzene (1.0 eq)

-

Methanol (MeOH) as solvent

Procedure:

-

Component Mixing: In a screw-cap vial, dissolve benzaldehyde, benzylamine, and acetic acid in methanol. Stir the mixture for 20-30 minutes at room temperature. This pre-mixing period facilitates the formation of the iminium ion, a key intermediate.[11]

-

Isocyanide Addition: Add 1-Bromo-2-isocyanobenzene to the vial. The characteristic unpleasant odor of the isocyanide should dissipate as the reaction proceeds.[1]

-

Reaction: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is often self-indicating; completion is marked by the consumption of the isocyanide.

-

Isolation: Upon completion, the product may precipitate directly from the solution. If not, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure Ugi product.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of 1-Bromo-2-isocyanobenzene. A combination of NMR, IR, and MS is used.

Analytical Workflow

Caption: A multi-technique workflow for the structural elucidation of the target compound.

Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | 4H in the aromatic region (approx. δ 7.2-7.8 ppm) showing complex splitting patterns. | The four protons on the disubstituted benzene ring will exhibit characteristic ortho, meta, and para couplings.[12][13] |

| ¹³C NMR | 6 signals in the aromatic region (approx. δ 110-140 ppm). A quaternary carbon signal for the -N≡C group (approx. δ 160-170 ppm). | The number of signals reflects the asymmetry of the molecule. The isocyanide carbon is characteristically deshielded. |

| IR | A strong, sharp absorption band around 2150-2120 cm⁻¹ . | This is the highly characteristic stretching vibration of the isocyanide (N≡C) functional group.[14] |

| MS (EI) | Molecular ion peaks (M⁺, M+2⁺) with an approximate 1:1 intensity ratio. | This isotopic signature is definitive for the presence of a single bromine atom in the molecule.[15][16] |

Safety and Handling

Isocyanides and related compounds like isocyanates require careful handling due to their toxicity and unpleasant odor.

-

Toxicity: Isocyanides are toxic if inhaled or absorbed through the skin. Related isocyanates are known to be respiratory sensitizers and can cause skin and eye irritation.[17][18][19]

-

Handling: Always handle 1-Bromo-2-isocyanobenzene in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-2-isocyanobenzene is a powerful and versatile building block for synthetic and medicinal chemistry. Its dual reactivity allows for a modular approach to constructing complex molecules, making it an invaluable tool for generating novel chemical entities for drug discovery and materials science. Understanding its synthesis, reactivity, and proper handling procedures is key to unlocking its full synthetic potential.

References

-

Dömling, A. (2000). The discovery of new isocyanide-based multi-component reactions. Current Opinion in Chemical Biology, 4(3), 318-323. [Link]

-

Akritopoulou-Zanze, I. (2012). Isocyanide-based multicomponent reactions in drug discovery. Request PDF. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromophenyl isocyanate. [Link]

-

Organic Chemistry Portal. Ugi Reaction. [Link]

-

Dömling, A., & Ugi, I. (2000). Isocyanide-based multicomponent reactions. Angewandte Chemie International Edition, 39(18), 3168-3210. (General context from similar articles). [Link]

-

Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols, 2(3), 632-639. [Link]

-

El-Ghanam, A. M. (2015). Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. International Journal of Scientific & Engineering Research, 6(12), 85-103. [Link]

-

PubChem. (n.d.). 2-Bromophenyl isocyanate. National Center for Biotechnology Information. [Link]

-

El-Sayed, M. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(15), 5786. [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of bromobenzene. Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. [Link]

-

Shalmali, N., et al. (2018). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Molecules, 23(7), 1563. [Link]

-

Ito, Y., & Murakami, M. (1989). General Aspects of Isocyanide Reactivity. ResearchGate. [Link]

-

Drug Discovery Chemistry. (n.d.). Conference proceedings mentioning structure-based drug design. [Link]

-

ChemBK. (2024). 1-Bromo-4-isocyanobenzene. [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of 1-bromo-2-methylpropane. [Link]

-

JOVE. (2025). Performing the Ugi Reaction. [Link]

-

El-Ghozzi, M., et al. (2023). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 28(15), 5894. [Link]

-

Kreye, O. (2013). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Dissertation, Karlsruhe Institute of Technology. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. [Link]

-

University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Pal, A., et al. (2023). Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine. Communications Chemistry, 6(1), 136. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-nitro- (CAS 577-19-5). [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-Bromo-2-phenylbutane-1-thiol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (n.d.). 1-bromo-2-isocyanobenzene(CAS# 183209-26-9). [Link]

-

ACS Publications. (n.d.). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.rug.nl [research.rug.nl]

- 3. aensiweb.com [aensiweb.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. angenesci.com [angenesci.com]

- 7. chembk.com [chembk.com]

- 8. Ugi Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. lehigh.edu [lehigh.edu]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. 2-Bromophenyl isocyanate | C7H4BrNO | CID 137097 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromo-2-isocyanobenzene: Molecular Structure, Properties, and Synthetic Utility for Drug Discovery

This technical guide provides a comprehensive overview of 1-bromo-2-isocyanobenzene, a versatile aromatic building block with significant potential in organic synthesis and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines reliable synthetic protocols, and explores its applications as a strategic intermediate in the generation of complex molecular architectures.

Introduction: The Strategic Value of Bifunctional Aromatic Intermediates

In the landscape of modern drug discovery, the efficient construction of novel molecular entities is paramount. Bifunctional aromatic compounds, such as 1-bromo-2-isocyanobenzene, serve as invaluable scaffolds. The presence of two distinct reactive centers—the aryl bromide and the isocyanide group—on a benzene ring allows for orthogonal chemical transformations. The bromo substituent is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the isocyanide functional group is a unique and highly reactive moiety, renowned for its participation in multicomponent reactions (MCRs) that rapidly build molecular complexity.[1][2] This dual reactivity profile positions 1-bromo-2-isocyanobenzene as a strategic starting material for the synthesis of diverse compound libraries, a cornerstone of hit-to-lead optimization in pharmaceutical research.

Molecular Structure and Chemical Formula

1-Bromo-2-isocyanobenzene is an organic compound with the chemical formula C₇H₄BrN . Its structure consists of a benzene ring substituted with a bromine atom and an isocyanide group at adjacent (ortho) positions.

| Identifier | Value |

| IUPAC Name | 1-bromo-2-isocyanobenzene |

| Synonyms | 2-Bromophenyl isocyanide |

| Molecular Formula | C₇H₄BrN |

| Molecular Weight | 182.02 g/mol |

| CAS Number | Not assigned (as of latest data) |

| PubChem CID | 2757127[3] |

The isocyanide functional group (–N≡C) is an isomer of the more common nitrile group (–C≡N). It is characterized by a formal positive charge on the nitrogen and a formal negative charge on the carbon, leading to a unique electronic structure and reactivity profile.

Caption: Molecular structure of 1-bromo-2-isocyanobenzene.

Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to yellow liquid | Isocyanides are often liquids with strong, unpleasant odors.[2] |

| Melting Point | < 25 °C | 1-Bromo-4-isocyanobenzene has a melting point of 98 °C; the ortho isomer is expected to have a lower melting point due to less efficient crystal packing. N-2-(Bromophenyl)formamide, the precursor, has a melting point of 88-92 °C. |

| Boiling Point | > 200 °C | 2-Bromophenyl isocyanate has a boiling point of 225-227 °C. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) | Typical for aromatic compounds of this size. |

Spectroscopic Analysis (Predicted)

A detailed spectroscopic analysis is crucial for reaction monitoring and product characterization. The following are the expected key features in the spectra of 1-bromo-2-isocyanobenzene.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be the isocyanide (N≡C) stretching vibration, which is expected to appear as a strong, sharp absorption in the range of 2110-2165 cm⁻¹ .[2] Other significant absorptions will include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic ring (~1400-1600 cm⁻¹).

-

¹H NMR Spectroscopy: The aromatic region of the spectrum is expected to show four distinct proton signals, characteristic of a 1,2-disubstituted benzene ring. The chemical shifts (δ) in CDCl₃ are predicted to be in the range of 7.0-7.8 ppm . The coupling patterns (doublets, triplets, and doublets of doublets) will be complex due to ortho, meta, and para couplings.

-

¹³C NMR Spectroscopy: The spectrum is predicted to show seven distinct carbon signals: six for the aromatic ring and one for the isocyanide carbon. The isocyanide carbon is expected to have a chemical shift in the range of 155-170 ppm . The aromatic carbons will appear between 110-140 ppm , with the carbon attached to the bromine atom (C-Br) being the most downfield of the ring carbons due to the inductive effect of the halogen.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 181 and 183 . Common fragmentation pathways would involve the loss of the bromine atom or the isocyanide group.

Synthesis of 1-Bromo-2-isocyanobenzene

The most reliable and common method for the synthesis of aryl isocyanides is the dehydration of the corresponding N-arylformamide.[4] The precursor, N-2-(bromophenyl)formamide, is commercially available, making this a straightforward two-step process from 2-bromoaniline.

Caption: Synthetic pathway to 1-bromo-2-isocyanobenzene.

Experimental Protocol: Dehydration of N-2-(Bromophenyl)formamide

This protocol is adapted from established procedures for the synthesis of aryl isocyanides.[4]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-2-(bromophenyl)formamide (1.0 eq) and anhydrous dichloromethane (DCM) or toluene.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) via syringe.

-

Dehydration: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (observing the disappearance of the amide carbonyl peak and the appearance of the isocyanide peak).

-

Workup: Once the reaction is complete, quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-bromo-2-isocyanobenzene.

Reactivity and Applications in Drug Discovery

The synthetic utility of 1-bromo-2-isocyanobenzene is rooted in the orthogonal reactivity of its two functional groups.

A. Isocyanide-Based Multicomponent Reactions (I-MCRs)

Isocyanides are cornerstone reactants in powerful one-pot multicomponent reactions that rapidly generate molecular diversity from simple starting materials.[1] This is particularly advantageous in drug discovery for the construction of screening libraries.

-

The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By using 1-bromo-2-isocyanobenzene, a brominated aromatic moiety can be readily incorporated into the product, which can then be further functionalized.[5][6]

-

The Passerini Reaction: This three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. This reaction is highly atom-economical and provides access to valuable and complex ester and amide functionalities in a single step.[7][8]

Caption: Application of 1-bromo-2-isocyanobenzene in MCRs.

B. Cross-Coupling Reactions

The aryl bromide functionality serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage functionalization of molecules synthesized via I-MCRs, enabling detailed structure-activity relationship (SAR) studies.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

The ability to first build a core scaffold using the isocyanide and then diversify it via the bromo group makes 1-bromo-2-isocyanobenzene a powerful tool for medicinal chemists.

Safety and Handling

As with all isocyanides, 1-bromo-2-isocyanobenzene should be handled with caution in a well-ventilated fume hood. Isocyanides are known for their strong, unpleasant odors and potential toxicity. Based on data for the related compound 2-bromophenyl isocyanate, the following hazards should be anticipated:

-

Acute Toxicity: Harmful if swallowed and toxic if inhaled.[9]

-

Irritation: Causes skin and serious eye irritation.[9]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9]

Recommended Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses with side shields or goggles.

-

Lab Coat: Standard laboratory coat.

-

Respiratory Protection: Use in a certified fume hood is essential. For situations with potential for higher exposure, a respirator may be necessary.

All waste containing 1-bromo-2-isocyanobenzene should be treated as hazardous and disposed of according to institutional and local regulations.

Conclusion

1-Bromo-2-isocyanobenzene is a highly valuable, albeit underutilized, bifunctional building block for organic synthesis and drug discovery. Its molecular structure offers two distinct and versatile reactive sites, enabling both the rapid construction of complex scaffolds via isocyanide-based multicomponent reactions and subsequent diversification through a wide range of cross-coupling chemistries. This technical guide provides the foundational knowledge—from synthesis and predicted properties to reactivity and safety—to empower researchers to effectively integrate this potent intermediate into their synthetic strategies, accelerating the discovery of novel therapeutic agents.

References

- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89.

-

PubChem. (n.d.). 2-Bromophenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]

- El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.

-

Georganics. (n.d.). 2-Bromophenyl isocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-isocyanobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Dehydration of N-(3-bromophenyl)formamide under different basic conditions. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of bromoaniline.

-

Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromophenyl isocyanate. Retrieved from [Link]

-

ResearchGate. (2019). N-(2-Bromophenyl)thiourea. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-isocyanobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

-

PubMed Central. (n.d.). The 100 facets of the Passerini reaction. Retrieved from [Link]

-

Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

-

ResearchGate. (n.d.). The use of the Ugi four-component condensation. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

-

PubMed Central. (n.d.). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Bromo-2-isocyanobenzene | C7H4BrN | CID 2757127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passerini Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-Bromophenyl isocyanate | C7H4BrNO | CID 137097 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity Profile of 1-Bromo-2-isocyanobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-isocyanobenzene is a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a reactive aryl bromide and a versatile isocyanide group, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of 1-bromo-2-isocyanobenzene, with a focus on its participation in palladium-catalyzed cross-coupling reactions, cycloadditions, and multi-component reactions for the construction of complex heterocyclic scaffolds. Detailed mechanistic insights, validated experimental protocols, and quantitative data are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Synthetic Utility of a Bifunctional Reagent

1-Bromo-2-isocyanobenzene is a valuable building block in organic synthesis due to the orthogonal reactivity of its two functional groups. The aryl bromide moiety serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the isocyanide group, with its unique electronic structure, participates in a wide array of transformations, including cycloadditions and multi-component reactions, making it a powerful tool for the rapid generation of molecular diversity.[3][4] This dual reactivity allows for sequential or one-pot functionalization, providing an efficient pathway to complex molecules, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[5]

Synthesis of 1-Bromo-2-isocyanobenzene

The preparation of 1-bromo-2-isocyanobenzene typically involves a two-step sequence starting from 2-bromoaniline. The first step is the formylation of the aniline to yield N-(2-bromophenyl)formamide. Subsequent dehydration of the formamide furnishes the target isocyanide.

Experimental Protocol: Synthesis of N-(2-bromophenyl)formamide

A common method for the formylation of anilines is the reaction with formic acid.

Step-by-step methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoaniline (1.0 eq) in an excess of formic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford N-(2-bromophenyl)formamide.

Experimental Protocol: Dehydration to 1-Bromo-2-isocyanobenzene

The dehydration of the formamide is a critical step and can be achieved using various reagents, with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine being a common choice.

Step-by-step methodology:

-

To a solution of N-(2-bromophenyl)formamide (1.0 eq) and a suitable base (e.g., triethylamine, 2.5 eq) in a dry solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere, add phosphorus oxychloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-bromo-2-isocyanobenzene.

Key Areas of Reactivity

The reactivity of 1-bromo-2-isocyanobenzene can be broadly categorized into three main areas: palladium-catalyzed cross-coupling reactions at the C-Br bond, cycloaddition reactions involving the isocyanide group, and multi-component reactions where the isocyanide acts as a key building block.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 1-bromo-2-isocyanobenzene is susceptible to oxidative addition to a palladium(0) complex, initiating a catalytic cycle for various cross-coupling reactions.[1] This allows for the selective formation of new bonds at the 2-position of the isocyanobenzene ring.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an aryl halide with an organoboron reagent.[6] This reaction is highly tolerant of various functional groups, making it a valuable tool in complex molecule synthesis.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 88 |

Data is representative and compiled from typical Suzuki-Miyaura reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Step-by-step methodology:

-

To a reaction vessel, add 1-bromo-2-isocyanobenzene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and heat the reaction mixture to the specified temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with amines. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline moiety is a common structural motif.

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-step methodology:

-

In a glovebox, charge a reaction tube with the palladium precatalyst, the ligand, and a strong base (e.g., NaOtBu).

-

Add 1-bromo-2-isocyanobenzene (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture with stirring for the specified time.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Cycloaddition Reactions of the Isocyanide Group

The isocyanide functionality is a versatile 1,1-dipole and can participate in various cycloaddition reactions to form five- and six-membered rings.[7][8]

In [4+1] cycloadditions, the isocyanide acts as a one-atom component reacting with a four-atom partner. These reactions are highly efficient for the synthesis of five-membered heterocycles. A notable example is the reaction with α,β-unsaturated imines or similar systems.

Diagram: [4+1] Cycloaddition for Heterocycle Synthesis

Caption: General scheme of a [4+1] cycloaddition reaction.

1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, involve the reaction of the isocyanide with a 1,3-dipole such as a nitrone or an azide.[9] This provides a direct route to a variety of five-membered heterocyclic systems.

Isocyanide-Based Multi-component Reactions (IMCRs)

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[4][10][11] Isocyanides are particularly well-suited for MCRs due to the reactivity of the α-carbon.[3]

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[12]

Mechanism of the Ugi Reaction: The reaction is initiated by the formation of an imine from the aldehyde and the amine. The isocyanide then adds to the imine to form a nitrilium ion intermediate.[3][12] This intermediate is subsequently trapped by the carboxylate to give an O-acyl-isoamide, which undergoes an intramolecular Mumm rearrangement to yield the final stable α-acylamino amide product.

Diagram: Ugi Four-Component Reaction Workflow

Caption: Workflow of the Ugi four-component reaction.

Applications in Drug Discovery and Materials Science

The diverse reactivity of 1-bromo-2-isocyanobenzene makes it a powerful tool for the synthesis of libraries of complex molecules for drug discovery.[3][4] The heterocyclic scaffolds accessible through its reactions are prevalent in many biologically active compounds.[5] For instance, the intramolecular trapping of intermediates in MCRs can lead to the formation of various fused heterocyclic systems.[3] Furthermore, the ability to introduce diverse substituents via palladium-catalyzed cross-coupling reactions allows for the fine-tuning of the physicochemical and pharmacological properties of lead compounds.[13]

Conclusion

1-Bromo-2-isocyanobenzene stands out as a highly versatile and valuable reagent in modern organic synthesis. Its dual reactivity, enabling both palladium-catalyzed cross-coupling and a variety of isocyanide-based transformations, provides a powerful platform for the efficient construction of complex molecular architectures. The ability to engage in sequential or one-pot multi-reaction sequences underscores its utility in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its reactivity, supported by mechanistic insights and practical experimental guidance, to facilitate its broader application in the scientific community.

References

-

Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

-

Varadi, A., Palmer, T. R., Dardashti, R., & Majumdar, S. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

-

Borah, A. J., Sarma, A., Phukan, P., & Sarma, D. (2023). Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine. Frontiers in Chemistry, 11, 1215420. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. Retrieved from [Link]

-

De Vleeschauwer, M., Van Holsbeeck, K., Van der Veken, P., Augustyns, K., & De Jonghe, S. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]

-

ResearchGate. (n.d.). Reactions of 1-bromo-2-phenylethane and aluminium bromide: Part I. Isomerisation of 1-bromo-2-phenylethane-1-14C. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photoinduced radical cyclization reaction of isocyanides with α-carbonyl bromides to access 11-alkyl-substituted 1,4-dibenzodiazepines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanide-based multcomponent reactions to synthesis of heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides. Retrieved from [Link]

-

Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules, 16(8), 7103–7134. [Link]

-

Institute of Molecular and Translational Medicine. (n.d.). The isocyanide SN2 reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

MDPI. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1-Bromo-4-isocyanobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry C. Retrieved from [Link]

-

Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Jasiński, R. (2020). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Molecules, 25(21), 5026. [Link]

-

ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides. Retrieved from [Link]

-

ResearchGate. (n.d.). Generic mechanism for the polymerization of isocyanides. Retrieved from [Link]

-

Hoye, T. R., Baire, B., Niu, D., & Willoughby, P. H. (2012). The hexadehydro-Diels-Alder reaction. Nature, 490(7419), 208–212. [Link]

-

Sharma, J. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN101333153B - Preparation of m-bromoanisole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Dichotomy: A Technical Guide to the Dual Reactivity of Aryl Bromides and Isocyanides in Modern Synthesis

For the discerning researcher, scientist, and drug development professional, understanding the nuanced interplay of functional groups is paramount to innovation. This guide delves into the synthetically rich and mechanistically fascinating world of molecules bearing both an aryl bromide and an isocyanide moiety. These bifunctional building blocks are not mere spectators in a reaction vessel; they are active participants whose dual reactivity—a delicate balance of metal-catalyzed cross-coupling and nucleophilic/electrophilic isocyanide chemistry—opens avenues to molecular complexity that would otherwise be arduous to achieve. This document will explore the core principles governing this duality, providing both a theoretical framework and practical, field-proven insights to harness its full potential.

Foundational Principles: The Competing Yet Synergistic Nature of Aryl Bromides and Isocyanides

At its core, the synthetic utility of a molecule containing both an aryl bromide and an isocyanide lies in the orthogonal yet potentially interconnected reactivity of these two functional groups.

Aryl Bromides: As a quintessential haloarene, the aryl bromide is a cornerstone of transition metal-catalyzed cross-coupling reactions.[1] The carbon-bromine bond, while stable, is susceptible to oxidative addition by a low-valent metal catalyst, most notably palladium(0). This elementary step forms an arylpalladium(II) complex, a key intermediate that can subsequently engage in a variety of bond-forming events, including Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2][3] The reactivity of the aryl bromide is primarily dictated by the electronic nature of the aromatic ring and the specific catalytic system employed.

Isocyanides: The isocyanide (or isonitrile) group is a chemical chameleon, exhibiting both nucleophilic and electrophilic character at its terminal carbon atom. This ambiphilic nature is the wellspring of its diverse reactivity. Isocyanides are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, where they efficiently stitch together three or four different starting materials in a single pot.[4][5] Furthermore, isocyanides can undergo insertion into metal-carbon bonds, a process central to many of the reactions discussed herein.[6][7][8]

The strategic challenge and opportunity lie in controlling which group reacts and when. This can be achieved through judicious selection of catalysts, reagents, and reaction conditions, allowing for either sequential or concurrent transformations.

Palladium-Catalyzed Cascades: Where Aryl Bromide Activation Meets Isocyanide Insertion

A dominant paradigm in the application of this dual reactivity is the palladium-catalyzed cascade reaction. This powerful strategy leverages the initial activation of the aryl bromide to trigger a sequence of events involving the isocyanide, leading to the rapid construction of complex heterocyclic scaffolds.

A general mechanistic pathway for such a cascade is depicted below. The process initiates with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting arylpalladium(II) complex can then be intercepted by the isocyanide, which undergoes a 1,1-migratory insertion into the aryl-palladium bond to form an imidoyl-palladium intermediate.[7] This intermediate is the linchpin of the cascade, and its fate determines the final product.

Caption: Generalized Palladium-Catalyzed Cascade Workflow.

Carbonylative Sonogashira Coupling: Isocyanide as a CO Surrogate

A prime example of this cascade is the carbonylative Sonogashira coupling, where an isocyanide serves as a safer and more convenient alternative to carbon monoxide gas.[9][10] This reaction couples an aryl bromide with a terminal alkyne, with the isocyanide carbon being incorporated as a carbonyl group in the final product.

The reaction proceeds through the standard Sonogashira catalytic cycle, with the key modification being the insertion of the isocyanide into the arylpalladium(II) intermediate. The resulting imidoyl-palladium species then reacts with the copper acetylide, leading to the formation of an alkynyl imine. This imine is often hydrolyzed in situ or during workup to yield the desired α,β-alkynic ketone.

Experimental Protocol: Palladium-Catalyzed Carbonylative Sonogashira Coupling of an Aryl Bromide with Phenylacetylene using tert-Butyl Isocyanide

-

Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and DPEPhos (0.04 mmol, 4 mol%).

-

Reagent Addition: Add Cs₂CO₃ (2.0 mmol) and evacuate and backfill the tube with argon three times.

-

Solvent and Reactants: Add anhydrous DMSO (3 mL), phenylacetylene (1.2 mmol), and tert-butyl isocyanide (1.5 mmol) via syringe.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the alkynyl imine, which can be hydrolyzed to the alkynone by treatment with silica gel or aqueous acid.[9]

Synthesis of Nitrogen Heterocycles

The intramolecular trapping of the imidoyl-palladium intermediate is a powerful strategy for the synthesis of nitrogen-containing heterocycles.[11] If the aryl bromide starting material contains a pendant nucleophile (e.g., an amine or alcohol), this group can attack the electrophilic carbon of the imidoyl moiety, leading to cyclization.

For instance, an o-aminophenyl bromide can react with an isocyanide in the presence of a palladium catalyst to generate a quinazoline derivative. The choice of isocyanide and the specific reaction conditions can be tuned to control the substitution pattern on the resulting heterocyclic core.

Multicomponent Reactions (MCRs): The Isocyanide Takes Center Stage

In contrast to the palladium-catalyzed cascades, MCRs leverage the inherent reactivity of the isocyanide group, often without the need for transition metal catalysis.[12] In these reactions, the aryl bromide can act as a spectator group, providing a handle for further functionalization, or it can be incorporated into the reaction in a more intricate manner.

The Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are the quintessential isocyanide-based MCRs.[4][13][14]

-

Passerini Reaction: An aldehyde or ketone, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide.[13][14]

-

Ugi Reaction: An aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide combine to produce a bis-amide.[4][15]

When a molecule containing both an aryl bromide and an isocyanide is used in these reactions, the resulting product will bear the aryl bromide moiety, which can then be subjected to a subsequent cross-coupling reaction. This sequential MCR/cross-coupling approach is a highly efficient strategy for generating large libraries of complex molecules, a significant advantage in drug discovery.[16][17]

Caption: Sequential MCR and Cross-Coupling Workflow.

Navigating the Reaction Landscape: A Data-Driven Comparison

The choice of reaction pathway is dictated by the desired outcome and the specific substrate. The following table summarizes the key differences between the two major reaction classes discussed.

| Feature | Palladium-Catalyzed Cascades | Isocyanide-Based MCRs |

| Primary Reactive Site | Aryl Bromide (C-Br bond) | Isocyanide (Terminal Carbon) |

| Catalyst | Typically Palladium(0) | Often catalyst-free or acid-catalyzed |

| Key Intermediate | Arylpalladium(II) / Imidoyl-Pd | Nitrilium ion |

| Typical Products | Heterocycles, Alkynyl Imines | α-Acyloxy amides, Bis-amides |

| Atom Economy | Variable, can be high in cascades | Generally very high |

| Primary Application | Rapid construction of fused ring systems | Diversity-oriented synthesis, library generation |

Applications in Drug Discovery and Medicinal Chemistry

The synthetic methodologies born from the dual reactivity of aryl bromides and isocyanides are particularly impactful in the field of drug discovery. The ability to rapidly generate molecular diversity is a cornerstone of modern medicinal chemistry.[18]

-

Scaffold Hopping and Library Synthesis: The sequential MCR/cross-coupling strategy allows for the creation of large libraries of compounds around a central scaffold. By varying the inputs of the MCR and the cross-coupling partner, a vast chemical space can be explored efficiently.

-

Late-Stage Functionalization: The aryl bromide serves as a versatile handle for the late-stage functionalization of complex molecules.[19] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Access to Privileged Scaffolds: Many of the heterocyclic products of palladium-catalyzed cascades, such as quinazolines and indoles, are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in bioactive molecules.[11]

Future Outlook and Concluding Remarks

The dual reactivity of aryl bromides and isocyanides represents a powerful and versatile tool in the synthetic chemist's arsenal. The ongoing development of novel catalytic systems, particularly in the realm of photoredox catalysis, promises to further expand the scope of these reactions, enabling transformations under milder conditions and with greater functional group tolerance.[20][21] As our understanding of the intricate mechanistic details of these reactions deepens, so too will our ability to design and execute ever more elegant and efficient syntheses of complex, high-value molecules for applications in medicine, materials science, and beyond.

References

- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.

- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.

- Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC - NIH.

- Haloalkanes and Haloarenes. Samagra.

- Organic Chemistry – Specific Name Reactions. Unknown Source.

- The isocyanide SN2 reaction.

- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters.

- One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyan

- The 100 facets of the Passerini reaction. Chemical Science (RSC Publishing).

- Photo-induced radical cyclization reaction of isocyanides with α-carbonyl bromides to access 11-alkyl-substituted 1,4-dibenzodiazepines.

- Three-Component Strategy toward 5-Membered Heterocycles from Isocyanide Dibromides. Organic Letters.

- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal.

- Isocyanide Insertion into the Palladium−Carbon Bond of Complexes Containing Bidentate Nitrogen Ligands: A Structural and Mechanistic Study.

- Isocyanide-based multicomponent reactions in drug discovery. Request PDF.

- Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. PubMed.

- Recent Advances in Palladium-Catalyzed Isocyanide Insertions. PMC - NIH.

- Smiles Rearrangements in Ugi- and Passerini-Type Couplings: New Multicomponent Access to O- and N-Arylamides.

- Isocyanides in the synthesis of nitrogen heterocycles. PubMed.

- Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls: rapid access to substituted phenanthridines and isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).

- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimiz

- Bromide-promoted cascade annulation of isocyanobiaryls with aldehydes through photoredox catalysis.

- Photoexcited Palladium Complex-Catalyzed Isocyanide Insertion into Inactiv

- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. PMC - NIH.

- Multicomponent Reactions with Isocyanides. PubMed.

- The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab.

- Insertion of Isocyanides across the Pd−C Bond in Alkyl or Aryl Palladium(II) Complexes Bearing Mixed Nitrogen−Sulfur and Nitrogen−Phosphorus Ancillary Ligands. The Mechanism of Reaction.

- The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. MDPI.

- Passerini Reaction. Organic Chemistry Portal.

- Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Unknown Source.

- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.

- Interactions of isocyanides with transition metal complexes. IX. Single and multiple insertion of isocyanide into palladium-to-carbon .sigma. bonds.

- Sonogashira Coupling. Chemistry LibreTexts.

- Sonogashira coupling. YouTube.

- Isocyanide based multi component reactions in combin

Sources

- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]

- 10. Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isocyanides in the synthesis of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]

- 14. Passerini Reaction [organic-chemistry.org]

- 15. baranlab.org [baranlab.org]

- 16. researchgate.net [researchgate.net]

- 17. Isocyanide based multi component reactions in combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 19. imtm.cz [imtm.cz]

- 20. Visible light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyls: rapid access to substituted phenanthridines and isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Duality of 2-Bromophenyl Isocyanide: A Nucleophilic and Electrophilic Synthon

This guide provides an in-depth exploration of the chemical reactivity of 2-bromophenyl isocyanide, a versatile building block in modern organic synthesis. We will dissect its electronic structure to understand its dual nature as both a potent carbon-centered nucleophile and a latent electrophile. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique synthetic potential of this reagent. We will move beyond simple reaction schemes to explain the causality behind its reactivity, supported by detailed mechanistic insights and field-proven experimental protocols.

The Electronic Architecture of Aryl Isocyanides

An isocyanide, or isonitrile, is an organic compound featuring the functional group -N⁺≡C⁻. Its electronic nature is best described by a resonance hybrid of two primary forms: a zwitterionic structure with a triple bond and formal charges, and a neutral, carbene-like structure.[1]

R-N⁺≡C⁻ ↔ R-N=C:

This resonance imparts a unique ambiphilic character to the terminal carbon atom. The lone pair on the carbon in the zwitterionic form makes it a potent nucleophile, while the carbene-like resonance contributor suggests electrophilic potential. In aryl isocyanides, such as 2-bromophenyl isocyanide, the electronic properties are further modulated by the substituents on the aromatic ring. The bromine atom in the ortho position exerts a strong -I (inductive) effect, withdrawing electron density from the ring and, by extension, from the isocyanide group. This electronic pull can influence the nucleophilicity and electrophilicity of the functional group.

Spectroscopically, isocyanides are readily identified by a strong and sharp absorption in their infrared (IR) spectra, typically appearing in the range of 2165–2110 cm⁻¹.[1][2] This characteristic peak is a reliable diagnostic tool for monitoring reactions involving this functional group.

The Nucleophilic Powerhouse: Isocyanide-Based Multicomponent Reactions

The most prominent manifestation of 2-bromophenyl isocyanide's reactivity is its role as a carbon-centered nucleophile.[2][3][4] This character is masterfully exploited in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.[5][6]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a cornerstone of isocyanide chemistry.[7] It combines a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acyloxy amides.[5][7][8] The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding plays a critical role in organizing the reactants.[8][9]

The key mechanistic step is the nucleophilic attack of the isocyanide carbon onto the electrophilic carbonyl carbon, which is activated by the carboxylic acid.[5][7] This forms a nitrilium ion intermediate that is subsequently trapped by the carboxylate, leading to the final product after an acyl transfer.[7]

Caption: Mechanism of the Passerini Reaction.

Experimental Protocol: Synthesis of an α-Acyloxy Amide via Passerini Reaction

-

Reactant Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq.), benzoic acid (1.2 mmol, 1.2 eq.), and 5 mL of anhydrous dichloromethane (DCM).

-

Initiation: Stir the mixture at room temperature until all solids have dissolved.

-

Isocyanide Addition: Add 2-bromophenyl isocyanide (1.0 mmol, 1.0 eq.) dropwise to the solution.

-

Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanide (visualized with a suitable stain or by its characteristic odor).

-

Workup: Upon completion, dilute the reaction mixture with 20 mL of DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate (NaHCO₃), 15 mL of water, and 15 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure α-acyloxy amide.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most powerful and versatile isocyanide-based MCR.[6][10] It brings together a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like bis-amide scaffold in a single step.[5][11]

The reaction begins with the condensation of the amine and the carbonyl compound to form an imine (or Schiff base). This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide.[5][12] The resulting nitrilium intermediate is trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to furnish the stable bis-amide product.[5] The utility of 2-bromophenyl isocyanide in this reaction is twofold: it provides the core scaffold and installs a bromine handle for subsequent post-Ugi modifications (e.g., cross-coupling reactions).

Caption: Simplified workflow of the Ugi Reaction.

Experimental Protocol: Synthesis of a Bis-Amide via Ugi Reaction

-

Reactant Preparation: In a 25 mL round-bottom flask, dissolve aniline (1.0 mmol, 1.0 eq.) and benzaldehyde (1.0 mmol, 1.0 eq.) in 5 mL of methanol.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Component Addition: Add acetic acid (1.0 mmol, 1.0 eq.) followed by the dropwise addition of 2-bromophenyl isocyanide (1.0 mmol, 1.0 eq.).

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 48 hours. The product often precipitates from the solution.

-

Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold methanol.

-

Workup & Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the pure bis-amide.

The Electrophilic Facet: Reactions Beyond Nucleophilic Attack

While the C-terminus of 2-bromophenyl isocyanide is predominantly nucleophilic, its electrophilic character can be unmasked under specific conditions. This duality is central to its versatility.

Cycloaddition Reactions

Isocyanides participate in various cycloaddition reactions, such as [4+1] cycloadditions with tetrazines, where they formally act as a one-carbon synthon.[1][13] In these transformations, the isocyanide can be viewed as reacting with a 1,3-dipole or a related four-atom system. The initial interaction may involve the nucleophilic carbon, but the overall transformation results in the incorporation of the isocyanide carbon into a new ring system, a process that highlights its ability to engage with electrophilic partners.[14][15]

Palladium-Catalyzed Insertion Reactions

In the presence of transition metal catalysts, particularly palladium, 2-bromophenyl isocyanide can undergo insertion reactions.[12] For example, in palladium-catalyzed cross-coupling reactions, an organopalladium intermediate (Ar-Pd-X) can undergo migratory insertion of the isocyanide. In this step, the isocyanide inserts into the Ar-Pd bond to form an imidoyl-palladium complex (Ar-C(=N-Ar')-Pd-X). This process is fundamental to the synthesis of ketones, amides, and other carbonyl derivatives.[12][16][17] The ability of the isocyanide to insert into metal-carbon or metal-heteroatom bonds showcases its electrophilic susceptibility at the carbon atom towards the nucleophilic organic group attached to the metal.[12]

Synthesis of 2-Bromophenyl Isocyanide

The most common and reliable method for synthesizing aryl isocyanides is the dehydration of the corresponding N-arylformamide.[18] This transformation is typically achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine or pyridine.[18]